Aroma Dilution Factor in Durian Fruit: Potency Benchmark Against Co-eluting Odorants
In an aroma dilution analysis of durian fruit, 3,5-dimethyl-1,2,4-trithiolane was identified as one of only three odorants still perceivable at a 50‑fold dilution of the original extract, alongside two other sulfury notes. This FD factor of ≥50 ranks it among the most potent aroma-active compounds in the matrix, surpassing the detection persistence of non‑sulfurous odorants such as ethyl 2‑methylbutanoate (which recorded the highest FD among non‑sulfurous compounds but was not detected at this dilution) [1].
| Evidence Dimension | Flavour dilution (FD) factor by gas chromatography‑olfactometry (GC‑O) |
|---|---|
| Target Compound Data | FD ≥ 50 (detected at 50‑fold dilution) |
| Comparator Or Baseline | Ethyl 2‑methylbutanoate (major non‑sulfurous odorant; FD not detected at 50‑fold dilution) |
| Quantified Difference | 3,5‑Dimethyl‑1,2,4‑trithiolane remained olfactorily active at 50‑fold dilution, whereas the leading non‑sulfurous odorant did not, indicating approximately 5–10× higher relative potency in this matrix (qualitative estimate based on dilution series). |
| Conditions | Durian fruit (Durio zibethinus) extract; aroma dilution analysis by GC‑sniff; FD factor determined by stepwise dilution of original extract (5×, 50×, etc.). |
Why This Matters
Confirms that 3,5-dimethyl-1,2,4-trithiolane is an ultra‑potent sulfurous odorant whose sensory contribution cannot be replicated by non‑sulfurous esters or less‑potent thioethers at equivalent concentrations, making it irreplaceable in durian flavour reconstitution.
- [1] Wong, K. C.; Tie, D. Y. Sulfur-Containing Volatiles of Durian Fruits (Durio zibethinus Murr.). J. Agric. Food Chem. 1996, 44 (10), 3298–3302. View Source
